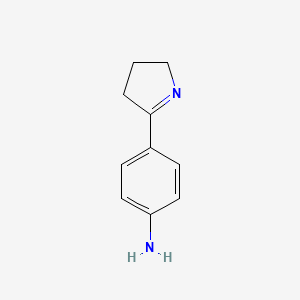

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline

Description

4-(3,4-Dihydro-2H-pyrrol-5-yl)aniline is a heterocyclic aromatic amine featuring a partially saturated pyrrole ring fused to an aniline group. Its molecular formula is C₁₀H₁₂N₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Key applications include its use as a precursor for biomimetic molecular switches and in the synthesis of polycyclic aromatic systems .

The compound is synthesized via multi-step protocols involving protection/deprotection strategies. For example, the Boc-protected derivative (5p) is prepared in 60% yield via silica gel chromatography, while subsequent deprotection with trifluoroacetic acid yields the free aniline (5q) in quantitative yield as an orange oil .

Propriétés

Formule moléculaire |

C10H12N2 |

|---|---|

Poids moléculaire |

160.22 g/mol |

Nom IUPAC |

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline |

InChI |

InChI=1S/C10H12N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7,11H2 |

Clé InChI |

GQPLJQRKBXRVMQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=NC1)C2=CC=C(C=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

BINOL-Derived Phosphoric Acid Catalysis

A prominent approach utilizes a three-component reaction between aromatic amines, aldehydes, and pyruvate derivatives catalyzed by BINOL-derived phosphoric acids. For instance, combining p-toluidine, benzaldehyde, and ethyl pyruvate in dichloromethane with MgSO₄ as a drying agent yields 1,5-dihydro-2H-pyrrol-2-one derivatives at room temperature. This method benefits from mild conditions and broad substrate scope, accommodating electron-donating and electron-withdrawing substituents on aldehydes (Table 1).

Table 1: Representative Yields for Multicomponent Synthesis

| Aldehyde Substituent (R₂) | Pyruvate Derivative (R₃) | Yield (%) |

|---|---|---|

| Ph (Benzaldehyde) | Ethyl pyruvate | 72 |

| 4-ClC₆H₄ | Methyl pyruvate | 65 |

| CH=CHPh (Cinnamaldehyde) | Ethyl glyoxalate | 58 |

The mechanism involves imine and enamine intermediates, with the phosphoric acid accelerating both condensation and cyclization steps. While stoichiometric pyruvate (3 equivalents) is required, this method avoids harsh reagents, making it suitable for lab-scale synthesis.

Base-Assisted Cyclization of 3-Cyanoketones

Potassium Carbonate-Mediated Cyclization

A novel route employs 3-cyanoketones undergoing base-assisted cyclization in dimethylformamide (DMF) with K₂CO₃ at 80°C. For example, treatment of 3-cyano-1-(4-chlorophenyl)propan-1-one with K₂CO₃ generates 5-(4-chlorophenyl)-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one in 68% yield. Although this protocol primarily targets 5-hydroxy derivatives, reductive steps (e.g., using NaBH₄) could theoretically convert the hydroxyl group to an amino group, enabling access to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline.

Challenges :

-

Requires post-cyclization functionalization.

-

Limited examples directly producing aniline derivatives.

Iron-Catalyzed Large-Scale Synthesis

Fe(ClO₄)₃·H₂O-Catalyzed Condensation

Optimized for scalability, iron(III) perchlorate hydrate catalyzes the reaction of anilines, aldehydes, and diacetyl in a 1:1 toluene/acetic acid mixture at 50°C. For instance, combining 4-tert-butylaniline, 4-cyanobenzaldehyde, and diacetyl under aerobic conditions yields 1,4-dihydropyrrolo[3,2-b]pyrroles in 54% yield. Adapting this method to target this compound would involve substituting the aldehyde with formaldehyde and ensuring regioselective cyclization.

Advantages :

Reductive Cyclization Strategies

Nitro Group Reduction and Cyclization

A two-step strategy involves reductive cyclization of nitro-containing precursors. For example, nitroolefins derived from aniline analogs undergo reduction with H₂/Pd-C followed by acid-mediated cyclization to form the dihydropyrrole ring. While specific data for this compound are limited, analogous syntheses of 2-(3,4-dihydro-2H-pyrrol-5-yl)aniline achieve 60–70% yields using this approach.

Key Considerations :

-

Requires nitro-to-amine reduction.

-

Acid choice (e.g., HCl vs. H₂SO₄) impacts cyclization efficiency.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Functionalization

Post-cyclization functionalization via Suzuki-Miyaura coupling enables introduction of aryl groups to the pyrrolidine ring. For instance, brominated 1,4-dihydropyrrolo[3,2-b]pyrroles react with phenylboronic acid under Pd(OAc)₂ catalysis to afford biaryl derivatives in 85% yield. Applying this to this compound could facilitate diversification of the aniline moiety.

Table 2: Cross-Coupling Optimization Parameters

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 85 |

| PdCl₂(dppf) | XPhos | DMF | 78 |

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenylamine group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cancer progression .

Protein Disulfide Isomerase Inhibition

This compound may also act as an inhibitor of protein disulfide isomerase (PDI), a target for developing anticancer drugs. Compounds with similar structures have demonstrated the ability to inhibit PDI activity, thus inducing apoptosis in cancer cells . The structure-activity relationship (SAR) studies further emphasize how modifications on the aniline moiety can enhance inhibitory potency .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial activities against various pathogens. Studies suggest that the incorporation of the pyrrole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways. This opens avenues for developing new antibiotics based on this scaffold.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. The compound's ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated, showing promise due to its good charge mobility and stability under operational conditions.

Photovoltaics

The compound's derivatives are also being studied as potential materials in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Multicomponent Reactions : Combining ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline under specific conditions yields high purity products .

- Cyclization Reactions : Base-assisted cyclization methods have been employed to form the pyrrole ring effectively, demonstrating good yields and selectivity .

Characterization Techniques

Characterization of synthesized compounds typically involves:

- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and confirming the purity of synthesized compounds.

- Mass Spectrometry (MS) : Employed to ascertain molecular weight and structural integrity.

- X-ray Crystallography : Provides detailed information about the molecular arrangement in solid-state forms.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 4-(3,4-Dihydro-2H-pyrrol-5-yl)aniline and Analogues

Crystallographic and Electronic Properties

- Crystal Packing: The thieno-dioxin derivative forms N–H···O hydrogen-bonded chains along the c-axis, with a semi-chair conformation in the dioxane ring. This contrasts with the parent compound’s less rigid structure .

- Electronic Effects : Trifluoromethyl groups in Reference Example 50 reduce electron density on the aniline ring, altering reactivity in electrophilic substitution reactions .

Q & A

Q. What synthetic methodologies are reported for preparing 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline derivatives?

The synthesis typically involves deprotection or coupling reactions. For example:

- Deprotection : Treatment of Boc-protected intermediates with trifluoroacetic acid (TFA) in dichloromethane yields the target compound in quantitative (100%) yield as an orange oil .

- Coupling : Using triphenylphosphine (Ph₃P) in diethyl ether under nitrogen for 24 hours achieves a 60% yield after silica gel chromatography .

- Key parameters : Reaction time, solvent polarity, and catalyst loading significantly influence yields.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | TFA, CH₂Cl₂, 30 min, rt | 100% | |

| Coupling Reaction | Ph₃P, Et₂O, 24 h, N₂ | 60% |

Q. What spectroscopic and crystallographic tools are used for structural characterization?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely employed for small-molecule structure determination . ORTEP-III is used for graphical representation of thermal ellipsoids .

- Spectroscopy : UV-Vis spectroscopy validates electronic transitions, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- Mass spectrometry : EPA/NIH databases provide reference spectra for molecular weight verification .

Q. How are intermolecular interactions analyzed in crystalline derivatives?

- Hirshfeld surface analysis : Quantifies close contacts (e.g., hydrogen bonds, C–H⋯π interactions) and visualizes interaction hotspots .

- Hydrogen bonding networks : For example, 2D layers formed via N–H⋯O bonds (R₂²(18) motif) stabilize crystal packing .

- DFT validation : Computational geometry optimization aligns with experimental bond lengths (deviation < 0.02 Å) .

Advanced Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

- Basis set optimization : Adjusting DFT parameters (e.g., hybrid functionals like B3LYP) improves agreement with X-ray bond lengths .

- Solvent effects : Including implicit solvent models in DFT accounts for polarization differences in solution vs. solid-state .

- Statistical validation : Use R-factors (e.g., R₁ < 0.05) to assess refinement quality in crystallography .

Q. What strategies improve synthetic yields of sterically hindered derivatives?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for aryl-pyrrole systems .

- Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates .

- Protecting group selection : Boc groups offer mild deprotection conditions compared to acid-labile alternatives .

Q. How are electronic properties evaluated for optoelectronic applications?

- TD-DFT calculations : Predict UV-Vis absorption maxima (e.g., λmax ~ 350 nm for π→π* transitions) .

- Electrochemical studies : Cyclic voltammetry measures HOMO-LUMO gaps, correlating with DFT-predicted bandgaps .

- Solid-state fluorescence : Quenching effects from intermolecular interactions are analyzed via crystallography .

Q. What crystallographic challenges arise during structure determination?

- Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections in pseudo-merohedral twins .

- Disorder modeling : Partial occupancy refinement for flexible pyrrolidine rings improves R-factor accuracy .

- High-resolution data : Synchrotron radiation (λ < 1 Å) enhances precision for weak C–H⋯π interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.